5-Amino-2-chlorobenzothiazole
Overview
Description
5-Amino-2-chlorobenzothiazole is a chemical compound with the molecular formula C7H5ClN2S . It has a molecular weight of 184.65 . The IUPAC name for this compound is 2-chloro-1,3-benzothiazol-5-amine .
Synthesis Analysis
The synthesis of 5-Amino-2-chlorobenzothiazole and its derivatives has been a subject of interest in recent years due to their biological activity . One method involves the use of 4-chloro-2-aminobenzenethiol and substituted aldehydes in the presence of Na2S2O5 as a catalyst .Molecular Structure Analysis
The molecular structure of 5-Amino-2-chlorobenzothiazole contains a total of 17 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Thiazole .Chemical Reactions Analysis
5-Amino-2-chlorobenzothiazole has been used in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo . It also undergoes condensation reaction with 4-acetamidobenzaldehyde to form tridentate Schiff base .Physical And Chemical Properties Analysis
5-Amino-2-chlorobenzothiazole is a solid at room temperature .Scientific Research Applications
5. Green Chemistry
- Application Summary : Benzothiazole compounds, including 5-Amino-2-chlorobenzothiazole, have been synthesized using green chemistry methods. These methods involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Methods of Application : The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
6. Synthetic Organic Chemistry
- Application Summary : The versatile and synthetically accessible 2-aminobenzothiazole scaffolds, including 5-Amino-2-chlorobenzothiazole, are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .
- Methods of Application : The synthesis of 2-aminobenzothiazole scaffolds involves readily available 3,4-substituted anilines in the presence of KSCN and Br2 .
- Results : The 2-aminobenzothiazole scaffolds have shown potent pharmacological activities .
Safety And Hazards
The safety data sheet for 5-Amino-2-chlorobenzothiazole suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Future Directions
Benzothiazole derivatives, including 5-Amino-2-chlorobenzothiazole, have been the focus of many recent studies due to their wide range of biological activities. Future research is likely to continue exploring the synthesis of these compounds and their potential applications in medicine and other fields .
properties
IUPAC Name |
2-chloro-1,3-benzothiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSXDZRWGMASOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493271 | |
Record name | 2-Chloro-1,3-benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chlorobenzothiazole | |
CAS RN |
80945-82-0 | |
Record name | 2-Chloro-1,3-benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-benzothiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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